molecular formula C7H17N3O3S B6621849 2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide

2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide

Cat. No.: B6621849
M. Wt: 223.30 g/mol
InChI Key: BKYSQYOGXYAQCX-UHFFFAOYSA-N
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Description

2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide is a chemical compound with a complex structure that includes both sulfonamide and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide typically involves the reaction of dimethylsulfamoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(dimethylsulfamoyl)amino]acetate
  • Dimethylsulfamoyl chloride
  • N-methylacetamide

Uniqueness

2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide is unique due to its combination of sulfonamide and amide functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O3S/c1-5-10(6-7(11)8-2)14(12,13)9(3)4/h5-6H2,1-4H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYSQYOGXYAQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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